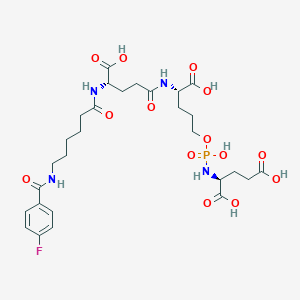

6-Oxa-4,11,16,23-tetraaza-5-phosphatetracosane-1,3,10,15-tetracarboxylic acid, 24-(4-fluorophenyl)-5-hydroxy-12,17,24-trioxo-, 5-oxide, (3S,10S,15S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

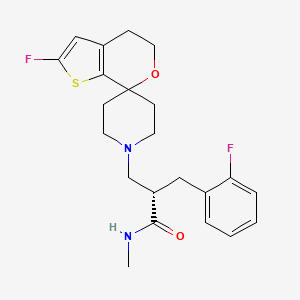

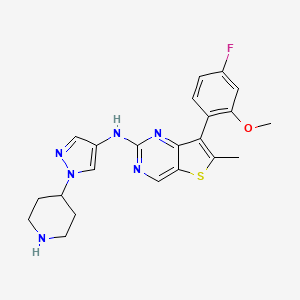

CTT-1057 is an innovative fluorine-18 labeled positron emission tomography imaging agent specifically designed for prostate cancer. It targets the prostate-specific membrane antigen, a protein highly expressed on the surface of prostate cancer cells. This compound is used to detect cancer that has metastasized from the prostate, including bone metastases, with greater precision and resolution than current standard imaging methods .

準備方法

Synthetic Routes and Reaction Conditions: CTT-1057 is synthesized using a phosphoramidate scaffold, which irreversibly binds to the prostate-specific membrane antigen. The production of CTT-1057 involves the incorporation of fluorine-18, a radioactive isotope, into the molecular structure. The synthesis is carried out under current good manufacturing practice conditions using an automated synthesizer .

Industrial Production Methods: The industrial production of CTT-1057 involves the use of an ORA Neptis® Perform synthesizer, which ensures the consistent and high-quality production of the compound. The process includes the radiolabeling of the phosphoramidate scaffold with fluorine-18, followed by purification and quality control to ensure the safety and efficacy of the final product .

化学反応の分析

Types of Reactions: CTT-1057 primarily undergoes binding reactions with the prostate-specific membrane antigen. This binding is irreversible due to the phosphoramidate scaffold, which ensures a strong and stable interaction with the target protein .

Common Reagents and Conditions: The synthesis of CTT-1057 involves the use of fluorine-18 as a radiolabeling reagent. The reaction conditions are carefully controlled to ensure the efficient incorporation of the radioactive isotope into the molecular structure. The process also involves the use of various solvents and purification agents to achieve the desired purity and quality of the final product .

Major Products Formed: The major product formed from the synthesis of CTT-1057 is the fluorine-18 labeled phosphoramidate compound, which is used as a positron emission tomography imaging agent for prostate cancer .

科学的研究の応用

CTT-1057 has several scientific research applications, particularly in the field of oncology. It is used as a diagnostic imaging agent for prostate cancer, allowing for the precise detection of metastatic lesions. This compound is also being investigated for its potential use in other cancers that express the prostate-specific membrane antigen in the neovasculature .

By providing detailed imaging of cancerous lesions, this compound can help inform treatment decisions and monitor the effectiveness of therapeutic interventions .

作用機序

CTT-1057 exerts its effects by specifically binding to the prostate-specific membrane antigen, a protein highly expressed on the surface of prostate cancer cells. The phosphoramidate scaffold of CTT-1057 ensures an irreversible binding to the target protein, allowing for precise imaging of cancerous lesions. The fluorine-18 label enables positron emission tomography imaging, providing high-resolution images of the cancerous tissues .

類似化合物との比較

CTT-1057 is unique in its use of a phosphoramidate scaffold, which distinguishes it from other prostate-specific membrane antigen-targeting agents that typically use a urea backbone. This unique structure allows for irreversible binding to the target protein, resulting in more stable and precise imaging .

Similar Compounds:- Gallium-68 labeled prostate-specific membrane antigen-11: A urea-based positron emission tomography imaging agent used for prostate cancer .

- Fluorine-18 labeled prostate-specific membrane antigen-1007: Another fluorine-18 labeled positron emission tomography imaging agent with a urea backbone .

CTT-1057 offers several advantages over these similar compounds, including lower exposure to the kidneys and salivary glands, and higher sensitivity in detecting metastatic lesions .

特性

CAS番号 |

1628717-55-4 |

|---|---|

分子式 |

C28H40FN4O14P |

分子量 |

706.6 g/mol |

IUPAC名 |

(2S)-2-[[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[6-[(4-fluorobenzoyl)amino]hexanoylamino]butanoyl]amino]butoxy]-hydroxyphosphoryl]amino]pentanedioic acid |

InChI |

InChI=1S/C28H40FN4O14P/c29-18-9-7-17(8-10-18)25(38)30-15-3-1-2-6-22(34)32-20(27(41)42)11-13-23(35)31-19(26(39)40)5-4-16-47-48(45,46)33-21(28(43)44)12-14-24(36)37/h7-10,19-21H,1-6,11-16H2,(H,30,38)(H,31,35)(H,32,34)(H,36,37)(H,39,40)(H,41,42)(H,43,44)(H2,33,45,46)/t19-,20-,21-/m0/s1 |

InChIキー |

IZLOSIXADNUSCM-ACRUOGEOSA-N |

異性体SMILES |

C1=CC(=CC=C1C(=O)NCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CCCOP(=O)(N[C@@H](CCC(=O)O)C(=O)O)O)C(=O)O)C(=O)O)F |

正規SMILES |

C1=CC(=CC=C1C(=O)NCCCCCC(=O)NC(CCC(=O)NC(CCCOP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O)C(=O)O)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)

![6-[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10815416.png)

![(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide](/img/structure/B10815418.png)